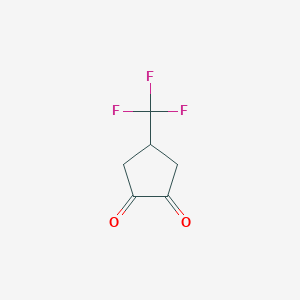

4-(Trifluoromethyl)cyclopentane-1,2-dione

Description

Properties

IUPAC Name |

4-(trifluoromethyl)cyclopentane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCHWGFUNNWCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclopentane-1,2-dione typically involves the reaction of cyclopentadiene with trifluoromethyl ketone under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)cyclopentane-1,2-dione may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclopentane-1,2-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Trifluoromethyl)cyclopentane-1,2-dione include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from the reactions of 4-(Trifluoromethyl)cyclopentane-1,2-dione depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized cyclopentane derivatives .

Scientific Research Applications

4-(Trifluoromethyl)cyclopentane-1,2-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclopentane-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The key distinction between 4-(Trifluoromethyl)cyclopentane-1,2-dione and related compounds lies in the substituent type and position, which dictate physicochemical properties and biological activity. Below is a detailed comparison:

*Calculated based on parent compound and -CF₃ substitution.

†Molecular weights vary depending on substituents (e.g., 475.42 for pyrrolidinyl derivatives ).

Key Findings

Acidity and Tautomerism : The -CF₃ group in 4-(Trifluoromethyl)cyclopentane-1,2-dione lowers its pKa compared to the parent dione, making it a stronger acid. This property is critical in drug design, where enhanced acidity can improve target binding or solubility .

Synthetic Utility : Compared to cyclobutene-diones (e.g., squaramides in ), cyclopentane-diones offer conformational flexibility, which may be advantageous in medicinal chemistry for modulating receptor interactions.

Biological Activity

4-(Trifluoromethyl)cyclopentane-1,2-dione is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a trifluoromethyl group and two carbonyl groups, which contribute to its unique reactivity and biological interactions. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of 4-(trifluoromethyl)cyclopentane-1,2-dione is largely attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group is known to facilitate interactions through:

- Hydrogen Bonding : The electron-withdrawing nature of fluorine enhances the compound's ability to form hydrogen bonds with target proteins.

- Lipophilicity : Increased membrane permeability allows better access to intracellular targets.

These properties enable the compound to modulate enzyme activities and influence cellular pathways.

Anticancer Activity

Research has indicated that derivatives of 4-(trifluoromethyl)cyclopentane-1,2-dione exhibit significant anticancer properties. For instance:

- Cytotoxicity Assays : Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 10.4 µM to 24.3 µM depending on the specific derivative tested .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

- Cyclooxygenase (COX) : Some derivatives demonstrated moderate inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory processes .

- Cholinesterases : Certain derivatives showed competitive inhibition against acetylcholinesterase (AChE) with IC50 values ranging from 15.2 µM to 34.2 µM, indicating potential for treating neurodegenerative diseases like Alzheimer's .

Research Findings

The following table summarizes key findings from various studies on the biological activities of 4-(trifluoromethyl)cyclopentane-1,2-dione:

Case Studies

- Anticancer Studies : In vitro studies demonstrated that specific derivatives of 4-(trifluoromethyl)cyclopentane-1,2-dione significantly inhibited the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Interaction Studies : Molecular docking studies revealed that the trifluoromethyl group enhances binding affinity to target enzymes, suggesting a mechanism for its observed biological activities.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(trifluoromethyl)cyclopentane-1,2-dione, and how can its purity be optimized?

- Methodological Answer : A classic synthesis involves bromination of cyclopentanone derivatives followed by oxidation. For example, 2-bromocyclopentanone can be oxidized using FeCl₃ to yield cyclopentane-1,2-dione derivatives . To introduce the trifluoromethyl group, electrophilic trifluoromethylation or halogen exchange (e.g., Cl → CF₃) on pre-functionalized cyclopentane-dione precursors is recommended. Purity optimization requires careful control of reaction conditions (e.g., low temperature for bromination to avoid side products) and purification via recrystallization or column chromatography. Characterization should include ¹H/¹³C NMR, IR (to confirm diketone/enol tautomers), and X-ray crystallography for unambiguous structural assignment .

Q. How does the tautomeric equilibrium of 4-(trifluoromethyl)cyclopentane-1,2-dione influence its reactivity in organic synthesis?

- Methodological Answer : The compound predominantly exists in an enol-ketone tautomeric form due to conjugation stabilization. The trifluoromethyl group enhances electron-withdrawing effects, shifting the equilibrium toward the enol form. This tautomerism impacts reactivity: the enol form participates in hydrogen bonding and Michael additions, while the diketone form is prone to nucleophilic attacks. Researchers should monitor tautomer ratios using ¹H NMR (e.g., enolic proton signals at δ 10–12 ppm) and adjust solvent polarity (e.g., DMSO stabilizes enol) to control reactivity .

Q. What spectroscopic techniques are critical for characterizing 4-(trifluoromethyl)cyclopentane-1,2-dione, and how are data interpreted?

- Methodological Answer :

- NMR : ¹H NMR identifies enolic protons (δ 10–12 ppm) and CF₃ coupling (¹⁹F NMR: δ -60 to -70 ppm). ¹³C NMR confirms carbonyl carbons (δ 190–210 ppm).

- IR : Strong C=O stretches (~1700 cm⁻¹) and enolic O-H stretches (~3200 cm⁻¹).

- X-ray crystallography : Resolves tautomeric state and hydrogen-bonding networks.

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

Cross-referencing these techniques ensures accurate structural elucidation .

Advanced Research Questions

Q. How can 4-(trifluoromethyl)cyclopentane-1,2-dione serve as a bioisostere for carboxylic acids in drug design?

- Methodological Answer : The 1,2-dione system mimics carboxylic acid geometry and hydrogen-bonding capacity but with higher pKa (~8–10 vs. ~4–5 for carboxylic acids), making it less ionized at physiological pH. To evaluate bioisosteric potential:

Synthesize analogs (e.g., replace -COOH with dione in lead compounds).

Compare binding affinities (e.g., TP receptor antagonists showed IC₅₀ values comparable to carboxylic acid analogs ).

Assess pharmacokinetics (logP, solubility) to confirm improved membrane permeability.

Computational docking studies (e.g., DFT for tautomer stability) guide rational design .

Q. What strategies address contradictions in reported tautomeric stabilities of cyclopentane-1,2-dione derivatives?

- Methodological Answer : Discrepancies arise from substituent effects (e.g., electron-withdrawing CF₃ vs. alkyl groups) and solvent polarity. To resolve:

- Use variable-temperature NMR to observe tautomer interconversion.

- Compare X-ray structures of derivatives under identical conditions.

- Perform computational modeling (e.g., Gibbs free energy calculations) to predict dominant tautomers.

For 4-(trifluoromethyl) derivatives, the CF₃ group stabilizes the enol form by resonance, as shown in TP receptor antagonist studies .

Q. How can asymmetric organocatalysis be applied to synthesize enantiomerically enriched derivatives of 4-(trifluoromethyl)cyclopentane-1,2-dione?

- Methodological Answer : A Michael addition–cyclization cascade using chiral organocatalysts (e.g., squaramides) enables stereocontrol. For example:

- React cyclopentane-1,2-dione with alkylidene malononitriles in the presence of a Rawal squaramide catalyst (e.g., C22H26F3N3O2 derivatives ).

- Optimize enantiomeric excess (ee) by screening solvents (e.g., toluene for high ee) and catalysts.

- Monitor reaction progress via chiral HPLC or NMR with chiral shift reagents.

This method achieves >90% ee in cyclopentane-dione adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.